6-Chloro-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
6-Chloro-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine core, a piperidine ring, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloronicotinic acid and ethyl acetoacetate.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using 4-piperidone as a starting material.
Attachment of the Oxazole Moiety: The oxazole moiety can be synthesized via a cyclization reaction involving 3,5-dimethyl-4-formyl-1,2-oxazole and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the naphthyridine core can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials.
Biological Research: It is used as a tool compound in biological studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-quinoline
- 6-Chloro-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-isoquinoline
Uniqueness
The uniqueness of 6-Chloro-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19ClN4O2 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C19H19ClN4O2/c1-11-17(12(2)26-23-11)19(25)24-7-5-13(6-8-24)16-4-3-14-9-15(20)10-21-18(14)22-16/h3-4,9-10,13H,5-8H2,1-2H3 |
InChI Key |
WDWZFQYNKUXDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl |
Origin of Product |
United States |
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